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molecular formula C22H25N5O B1254266 N-1H-indazol-4-yl-N'-(5-piperidin-1-yl-2,3-dihydro-1H-inden-1-yl)urea

N-1H-indazol-4-yl-N'-(5-piperidin-1-yl-2,3-dihydro-1H-inden-1-yl)urea

Cat. No. B1254266
M. Wt: 375.5 g/mol
InChI Key: SVYGRCSOIPQXGO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08487116B2

Procedure details

The title compound was prepared using the procedure in Example 9, except using methyl 4-({[(5-piperidin-1-yl-2,3-dihydro-1H-inden-1-yl)amino]carbonyl}amino)-1H-indazole-1-carboxylate instead of methyl 4-({[5-tert-butyl-2,3-dihydro-1H-inden-1-yl]amino}carbonyl)amino]-1H-indazole-1-carboxylate. 1H NMR (DMSO-d6) δ 1.09 (t, 1.2H, Et2O), 1.40-2.20 (br m, 7H), 2.52-2.59 (m, 1H), 2.84-2.96 (m, 1H), 2.96-3.07 (m, 1H), 3.38 (q, 0.8H, Et2O), 3.52 (m, 4H), 5.24 (m, 1H), 5.76 (s, 0.2H, CH2Cl2), 7.05 (d, 1H), 7.21 (m, 1H), 7.33 (m, 1H), 7.50 (d, 1H), 7.65-7.77 (m, 3H), 8.29 (s, 1H), 9.15 (s, 1H); MS (ESI+) 376 (M+H)+; Elemental: Calculated for C22H25N5O.2HCl.0.1CH2Cl2-0.2Et2O: C58.31, H6.24, N14.85; Found: C58.22, H6.54, N15.00.
Name
methyl 4-({[(5-piperidin-1-yl-2,3-dihydro-1H-inden-1-yl)amino]carbonyl}amino)-1H-indazole-1-carboxylate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
1H-indazole-1-carboxylate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[N:1]1([C:7]2[CH:8]=[C:9]3[C:13](=[CH:14][CH:15]=2)[CH:12]([NH:16][C:17]([NH:19][C:20]2[CH:28]=[CH:27][CH:26]=[C:25]4[C:21]=2[CH:22]=[N:23][N:24]4C(OC)=O)=[O:18])[CH2:11][CH2:10]3)[CH2:6][CH2:5][CH2:4][CH2:3][CH2:2]1.N1(C([O-])=O)C2C(=CC=CC=2)C=N1>>[NH:24]1[C:25]2[C:21](=[C:20]([NH:19][C:17]([NH:16][CH:12]3[C:13]4[C:9](=[CH:8][C:7]([N:1]5[CH2:6][CH2:5][CH2:4][CH2:3][CH2:2]5)=[CH:15][CH:14]=4)[CH2:10][CH2:11]3)=[O:18])[CH:28]=[CH:27][CH:26]=2)[CH:22]=[N:23]1

Inputs

Step One
Name
methyl 4-({[(5-piperidin-1-yl-2,3-dihydro-1H-inden-1-yl)amino]carbonyl}amino)-1H-indazole-1-carboxylate
Quantity
0 (± 1) mol
Type
reactant
Smiles
N1(CCCCC1)C=1C=C2CCC(C2=CC1)NC(=O)NC1=C2C=NN(C2=CC=C1)C(=O)OC
Step Two
Name
1H-indazole-1-carboxylate
Quantity
0 (± 1) mol
Type
reactant
Smiles
N1(N=CC2=CC=CC=C12)C(=O)[O-]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
N1N=CC2=C(C=CC=C12)NC(=O)NC1CCC2=CC(=CC=C12)N1CCCCC1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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